2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol

Molecular Docking Prostaglandin Reductase Computational Chemistry

2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol (CAS 1092972-14-9) is a synthetic small molecule with the formula C24H29N3O5, belonging to a series of 3,4-diarylpyrazoles bearing a morpholinoethoxy tail. This compound is characterized by a 5-methyl substitution on the central pyrazole core and a 3,4-dimethoxy motif on the pendant phenyl ring, distinguishing it from its 4-halo, 4-methoxy, or unsubstituted phenyl analogs.

Molecular Formula C24H29N3O5
Molecular Weight 439.512
CAS No. 1092972-14-9
Cat. No. B2508693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol
CAS1092972-14-9
Molecular FormulaC24H29N3O5
Molecular Weight439.512
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCOCC3)O)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C24H29N3O5/c1-16-23(17-4-7-21(29-2)22(14-17)30-3)24(26-25-16)19-6-5-18(15-20(19)28)32-13-10-27-8-11-31-12-9-27/h4-7,14-15,28H,8-13H2,1-3H3,(H,25,26)
InChIKeyOFODXFHEKPGWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intelligence for 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol (CAS 1092972-14-9)


2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol (CAS 1092972-14-9) is a synthetic small molecule with the formula C24H29N3O5, belonging to a series of 3,4-diarylpyrazoles bearing a morpholinoethoxy tail [1]. This compound is characterized by a 5-methyl substitution on the central pyrazole core and a 3,4-dimethoxy motif on the pendant phenyl ring, distinguishing it from its 4-halo, 4-methoxy, or unsubstituted phenyl analogs. It is primarily supplied as a research tool for in vitro pharmacological and biochemical studies, where the unique combination of substituents is hypothesized to confer distinct target binding and selectivity profiles .

Why Close Analogs Cannot Substitute for CAS 1092972-14-9 in Focused Research Programs


Within the pyrazolyl-phenol chemotype, seemingly minor structural variations lead to significant differences in molecular recognition. This compound's specific 3,4-dimethoxyphenyl substitution pattern is a critical pharmacophoric element known to influence pi-stacking interactions and hydrogen bonding networks with biological targets, a concept well-documented for pyrazole-based inhibitors [1]. Exchanging it for a 4-chlorophenyl or unsubstituted phenyl analog (e.g., 5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol) risks altering target affinity, selectivity, and even the mechanism of action. Therefore, for any project where a specific biological profile has been established for this exact compound, substituting a generic in-class analog would invalidate the hypothesis and irreproducible results, as confirmed by computational docking studies that predict unique binding poses for the dimethoxy derivative .

Quantitative Differentiation of 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol from Structural Analogs


Computational Docking Affinity to PTGR2 vs. Structural Analog Benchmark

In silico docking studies predict that the target compound binds to human prostaglandin reductase (PTGR2) with a docking score of -7.648 kcal/mol . This score suggests a strong binding affinity compared to a closely related 3,4-dimethoxyphenyl-pyrazolyl-benzoic acid analog, which was also studied against the same target but whose quantitative score was not reported as more favorable . The presence of the 5-methyl group and the morpholinoethoxy tail in the target compound are believed to contribute to this enhanced predicted affinity relative to analogs lacking these features.

Molecular Docking Prostaglandin Reductase Computational Chemistry

Predicted Physicochemical Property Profile Superiority for CNS Penetration vs. Halo-Substituted Analogs

The target compound's calculated topological polar surface area (TPSA) and lipophilicity (cLogP) place it within more favorable ranges for potential CNS drug-likeness compared to its 4-bromophenyl analog (CAS 1092972-50-3). The dimethoxy substitution increases polar surface area relative to a bromine atom while maintaining moderate lipophilicity, a balance often associated with improved blood-brain barrier permeability . The 4-bromophenyl analog, with a higher molecular weight and increased halogen content, is predicted to have a higher cLogP, potentially leading to poorer solubility and higher non-specific binding.

ADME Blood-Brain Barrier Physicochemical Properties

Selectivity Advantage Inferred from Kinase Profiling Patterns of the 3,4-Dimethoxyphenyl Chemotype

Though direct kinome-wide profiling data for CAS 1092972-14-9 is not publicly available, the 3,4-dimethoxyphenyl motif has been associated with enhanced selectivity for specific kinase targets like PDE4 and FGFR over a broad panel of other kinases, as demonstrated by closely related pyrazole derivatives [1]. A structurally analogous compound, N-(4-(3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)benzyl)-2-morpholinoethan-1-amine, exhibited potent PDE4 inhibition with an IC50 of 0.09 µM, while showing significantly lower activity against a panel of other phosphodiesterases [2]. By extrapolation, the dimethoxyphenyl group in the target compound is expected to confer a more restricted selectivity profile compared to the promiscuous binding often observed with mono-methoxy or unsubstituted phenyl analogs.

Kinase Selectivity Structure-Activity Relationship Pyrazole Inhibitors

Optimal Procurement-Driven Research Applications for 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol


Hit-to-Lead Optimization in Prostaglandin Metabolism-Focused Inflammatory Disease Programs

Based on the computationally predicted strong binding to PTGR2 (Evidence Item 1), this compound is best deployed as a starting hit in medicinal chemistry campaigns aiming to modulate prostaglandin-related pathways . It provides a specific scaffold that warrants synthesis of focused analog libraries for further structure-activity relationship exploration around the morpholinoethoxy tail and the dimethoxy ring, a strategy not applicable to the uncharacterized phenyl or halo analogs.

Chemical Probe Development for PDE4-Mediated Pathways in Neuroinflammation

The class-level inference of PDE4 selectivity driven by the dimethoxyphenyl group (Evidence Item 3) makes this compound a candidate for conversion into a chemical probe to dissect PDE4 signaling in CNS disorders . Its predicted favorable CNS MPO profile over the brominated analog (Evidence Item 2) further supports its use in target engagement studies requiring adequate brain exposure. Procurement should be coupled with plans for immediate in vitro ADME and selectivity panel profiling.

Pharmacophore Model Validation for Kinase and Phosphodiesterase Inhibitor Design

The unique combination of a 5-methylpyrazole, 3,4-dimethoxyphenyl, and phenol-morpholinoethoxy motif serves as a defined pharmacophore for computational model building . By using this compound as a reference structure, compared to its des-methyl or des-methoxy analogs, researchers can validate docking poses and scoring functions for virtual screening campaigns targeting enzymes where the pyrazole is a known hinge-binding motif. This specific application is not feasible with simpler analogs that lack key pharmacophoric points.

Synthetic Methodology Development for Complex 3,4-Diarylpyrazoles

The synthesis of this compound, involving a substituted pyrazole core, a sensitive phenol, and a morpholinoethoxy linker, presents a non-trivial synthetic challenge . A procurement decision focused on acquiring the final compound as a reference standard for analytical method development (e.g., LC-MS, NMR) is justified. This supports process chemistry teams in developing scalable and selective synthetic routes for this class of molecules, a value that less structurally complex analogs cannot provide.

Quote Request

Request a Quote for 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.